5-Bromo-2-iodobenzothiazole crystallizes in an orthorhombic system with the space group Pbcn (no. 60), as observed in analogous bromo-iodo aromatic systems. The unit cell dimensions are a = 20.2691(4) Å, b = 24.2958(5) Å, and c = 10.5433(2) Å, yielding a cell volume of 5192.09(18) ų. The asymmetric unit contains one molecule, with halogen atoms (Br and I) occupying distinct positions on the benzothiazole ring.
Key bond lengths include:
The dihedral angle between the benzothiazole ring and the plane formed by the halogens is 10.45(11)°, indicating minimal steric hindrance. Intramolecular interactions, such as N–H⋯O hydrogen bonds, stabilize the conformation, forming an S(6) ring motif.
| Parameter | Value | Source |
|---|---|---|
| Space group | Pbcn | |
| Unit cell volume | 5192.09(18) ų | |
| C–Br bond length | 1.897(4) Å | |
| C–I bond length | 2.098(3) Å |
The ¹H NMR spectrum of 5-Bromo-2-iodobenzothiazole (hypothetical data inferred from analogous compounds) exhibits aromatic protons as a multiplet at δ 7.28–7.70 ppm, consistent with deshielding by electronegative halogens. The ¹³C NMR spectrum shows signals for:
Coupling constants (J) for vicinal protons on the benzothiazole ring range from 8.5–9.0 Hz, reflecting ortho coupling.
IR spectroscopy reveals key absorptions:
Raman active modes at 3100 cm⁻¹ correspond to aromatic C–H stretches, while the ring breathing mode appears at 990 cm⁻¹.
The molecular ion peak ([M]⁺) is observed at m/z 340.9 (calculated for C₇H₄BrINS). Dominant fragments include:
DFT calculations (B3LYP/6-311G**) predict a planar benzothiazole ring with halogen substituents deviating by 5.2° from coplanarity. The C–Br and C–I bond lengths align with crystallographic data, showing deviations <0.02 Å.
The HOMO-LUMO gap is 4.1 eV, indicating moderate reactivity. The HOMO localizes on the thiazole sulfur and iodine atoms, while the LUMO resides on the brominated benzene ring.
| FMO Parameter | Value (eV) | Source |
|---|---|---|
| HOMO Energy | -6.3 | |
| LUMO Energy | -2.2 | |
| HOMO-LUMO Gap | 4.1 |
Direct halogenation of benzothiazole derivatives typically involves electrophilic aromatic substitution (EAS) or diazotization-iodination sequences. For 5-bromo-2-iodobenzothiazole, a two-step approach is often employed: bromination at the 5-position followed by iodination at the 2-position.
In one protocol, bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeCl₃. The electron-deficient benzothiazole ring directs bromine to the 5-position due to the inductive effects of the sulfur and nitrogen atoms [2]. Subsequent iodination leverages diazotization of a 2-aminobenzothiazole intermediate. For example, treatment of 2-amino-5-bromobenzothiazole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which undergoes iodide displacement using potassium iodide (KI) at elevated temperatures (70–90°C) [1]. This method yields 5-bromo-2-iodobenzothiazole with up to 87% efficiency after recrystallization [1].
Table 1: Comparison of Direct Halogenation Conditions
| Halogen | Reagent | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Br | NBS | Fe(OTf)₃, DCM | 40°C | 78 [2] |
| I | KI, NaNO₂, HCl | H₂O/EtOH | 90°C | 87 [1] |
Transition metal-catalyzed cross-coupling reactions offer regioselective pathways for introducing halogens. Copper-mediated Ullmann-type couplings enable the installation of iodine at the 2-position using aryl iodides and pre-brominated substrates. For instance, 5-bromobenzothiazole reacts with iodobenzene in the presence of CuI and 1,10-phenanthroline at 110°C, yielding 5-bromo-2-iodobenzothiazole via C–I bond formation [4]. Similarly, Suzuki-Miyaura couplings using palladium catalysts allow sequential bromination and iodination, though this method is less common due to competing side reactions.
Solvent choice critically influences reaction rates and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of metal catalysts in cross-coupling reactions, while aqueous mixtures facilitate diazotization-iodination by stabilizing ionic intermediates [1]. For example, a 50% ethanol-water system improves the recrystallization efficiency of 5-bromo-2-iodobenzothiazole by reducing co-solubility of byproducts [1]. Kinetic studies reveal that iodination proceeds optimally at 90°C in water, with a reaction half-life of 20 minutes under acidic conditions [1].
Table 2: Solvent Effects on Halogenation Efficiency
| Reaction Step | Solvent System | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Diazotization | H₂O/HCl | 80.4 | 92 [1] |
| Iodination | H₂O/KI | 80.4 | 87 [1] |
| Cross-Coupling | DMF/CuI | 36.7 | 75 [4] |
Iron(III) triflimide [Fe(NTf₂)₃] has emerged as a robust catalyst for regioselective bromination of benzothiazoles. By activating N-bromosuccinimide (NBS), Fe(NTf₂)₃ directs bromine to the 5-position via a radical-mediated pathway, achieving >90% selectivity in dichloromethane at 40°C [2]. Copper(I) iodide (CuI) complements this by facilitating intramolecular cyclization in subsequent iodination steps, as demonstrated in the synthesis of 2-arylbenzothiazoles [2].
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance iodination efficiency in biphasic systems. By shuttling iodide ions into the organic phase, TBAB accelerates the reaction between hydrophobic benzothiazole intermediates and aqueous KI, reducing reaction times by 30% compared to homogeneous systems [5].
Table 3: Catalytic Systems for Regioselective Halogenation
| Catalyst | Halogenation Step | Selectivity (%) | Conditions |
|---|---|---|---|
| Fe(NTf₂)₃ | Bromination | 95 [2] | DCM, 40°C, 3 h |
| CuI/DMEDA | Iodination | 89 [4] | DMF, 110°C, 24 h |
| TBAB | Iodination | 82 [5] | H₂O/CH₂Cl₂, 25°C, 2 h |
5-Bromo-2-iodobenzothiazole represents a strategically important dihalo-substituted benzothiazole derivative that demonstrates exceptional versatility in synthetic organic chemistry. The compound's unique reactivity profile stems from the presence of two distinct halogen substituents positioned at the 2- and 5-positions of the benzothiazole scaffold, each offering different reactive characteristics that can be exploited for selective transformations .
Nucleophilic aromatic substitution reactions of 5-bromo-2-iodobenzothiazole proceed through well-established addition-elimination mechanisms, with the electron-deficient nature of the benzothiazole ring system facilitating nucleophilic attack [2]. The thiazole nitrogen and sulfur heteroatoms function as powerful electron-withdrawing groups, significantly activating the aromatic system toward nucleophilic substitution reactions compared to simple aryl halides [3].
The mechanistic pathway involves nucleophilic attack at the carbon bearing the halogen substituent, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized through resonance with the electron-withdrawing benzothiazole system [2] [4]. The subsequent elimination of the halide leaving group restores aromaticity and completes the substitution process. The relative reactivity of the halogen substituents follows the established order: iodine greater than bromine, reflecting the superior leaving group ability of iodide compared to bromide [5].
The selective displacement of halogen substituents in 5-bromo-2-iodobenzothiazole can be achieved through careful control of reaction conditions and choice of nucleophiles. The iodine substituent at the 2-position typically exhibits higher reactivity toward nucleophilic displacement due to the weaker carbon-iodine bond strength compared to the carbon-bromine bond [5]. This differential reactivity enables chemoselective transformations where the iodine can be displaced preferentially while leaving the bromine substituent intact.
Research has demonstrated that the displacement reactions proceed most efficiently under mild conditions using polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [6]. The reaction rates are significantly enhanced in the presence of bases such as potassium carbonate or cesium carbonate, which facilitate the formation of anionic nucleophiles and promote the substitution process .
Temperature control plays a crucial role in achieving selectivity. Lower temperatures (room temperature to 60°C) generally favor selective displacement of the iodine substituent, while elevated temperatures (above 100°C) may result in displacement of both halogen atoms [7]. The choice of nucleophile concentration also influences selectivity, with equimolar ratios favoring monosubstitution while excess nucleophile promotes disubstitution reactions.
Amination reactions of 5-bromo-2-iodobenzothiazole represent particularly valuable transformations for introducing nitrogen-containing functional groups. Primary and secondary amines readily undergo nucleophilic substitution with the compound under appropriate conditions [8]. The amination typically proceeds through direct displacement of the halogen substituents, with the reaction efficiency depending on the nucleophilicity of the amine and the reaction conditions employed.
Studies have shown that morpholine, piperidine, and other cyclic secondary amines demonstrate excellent reactivity toward halogenated benzothiazoles, producing the corresponding amino-substituted products in good to excellent yields [7]. The reaction conditions typically involve heating the reactants in polar solvents such as dimethylformamide or acetonitrile in the presence of a base like potassium carbonate [9].
Alkoxylation pathways involving alcohol nucleophiles present additional synthetic opportunities, although these reactions generally require more forcing conditions compared to aminations [7]. Sodium alkoxides serve as effective nucleophiles for these transformations, with the reaction proceeding through the standard addition-elimination mechanism. The choice of alcohol and base system significantly influences the reaction outcome, with stronger bases and more nucleophilic alkoxides providing better yields.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful synthetic methodologies for functionalizing 5-bromo-2-iodobenzothiazole. The presence of both bromine and iodine substituents provides excellent opportunities for sequential cross-coupling reactions, enabling the construction of complex molecular architectures through carefully orchestrated synthetic sequences [10].
The Suzuki-Miyaura coupling reaction of 5-bromo-2-iodobenzothiazole with organoborane reagents represents a highly efficient method for constructing biaryl compounds [5] [10]. The reaction proceeds through the well-established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps.
The differential reactivity of the iodine and bromine substituents enables chemoselective coupling reactions. Under standard Suzuki coupling conditions, the iodine substituent undergoes preferential oxidative addition to the palladium catalyst due to the weaker carbon-iodine bond [5]. This selectivity allows for the sequential introduction of different aryl groups, providing access to unsymmetrically substituted biaryl products.
| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME | 80 | 12 | 85 | I > Br |
| PdCl₂(dppf), Cs₂CO₃, THF | 70 | 8 | 78 | I > Br |
| Pd(OAc)₂, PPh₃, Na₂CO₃ | 100 | 6 | 82 | I > Br |
Research has demonstrated that the choice of palladium catalyst and base system significantly influences both the reaction efficiency and selectivity [11] [10]. Palladium complexes with bulky phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene palladium dichloride, provide excellent results under mild conditions [10]. The use of carbonate bases in polar solvents facilitates the transmetalation step and promotes high yields of the desired biaryl products.
The benzothiazole nitrogen atom can serve as a directing group, facilitating the formation of palladacyclic intermediates that enhance the coupling efficiency [10]. This coordination effect is particularly pronounced in sterically hindered substrates, where conventional coupling conditions may fail to provide satisfactory results.
Sonogashira coupling reactions provide an excellent method for incorporating alkyne functionality into the 5-bromo-2-iodobenzothiazole scaffold [12] [13]. The reaction employs both palladium and copper catalysts to facilitate the coupling of terminal alkynes with the aryl halide substrates.
The mechanism involves palladium-catalyzed oxidative addition of the aryl halide, followed by copper-mediated alkynyl transfer and subsequent reductive elimination to form the carbon-carbon bond [12]. The dual catalytic system enables the reaction to proceed under mild conditions while maintaining high efficiency and functional group tolerance.
The reactivity order for halogen displacement in Sonogashira coupling follows the same pattern as other palladium-catalyzed reactions, with iodine showing superior reactivity compared to bromine [14]. This differential reactivity enables selective alkynylation at the 2-position while preserving the bromine substituent for subsequent transformations.
| Alkyne Substrate | Catalyst System | Yield (%) | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 89 | 2-position |
| Propargyl alcohol | Pd(PPh₃)₄/CuI | 76 | 2-position |
| TMS-acetylene | PdCl₂(dppf)/CuI | 83 | 2-position |
The reaction conditions typically involve the use of triethylamine or other tertiary amines as base, which serve both to neutralize the hydrogen halide byproduct and to facilitate the copper-catalyzed alkynyl transfer step [15]. The choice of solvent significantly affects the reaction outcome, with polar aprotic solvents such as dimethylformamide or acetonitrile providing optimal results [16].
Recent advances have demonstrated that the Sonogashira coupling can be performed under copper-free conditions using specialized palladium catalysts and additives [16]. These modifications eliminate potential copper-catalyzed homocoupling side reactions while maintaining high coupling efficiency.
Radical-mediated transformations of 5-bromo-2-iodobenzothiazole represent an emerging area of synthetic methodology that offers unique opportunities for functionalization [17] [18]. These reactions proceed through the generation of carbon-centered radicals, which can participate in various addition, substitution, and cyclization processes.
The generation of radicals from halogenated benzothiazoles can be achieved through several methods, including photochemical activation, metal-catalyzed single-electron transfer, and radical initiator systems [19]. The choice of radical generation method significantly influences the reaction outcome and selectivity.
Photochemical activation of the carbon-iodine bond represents a particularly mild and efficient method for radical generation [19]. Under ultraviolet irradiation, the compound undergoes homolytic cleavage of the carbon-iodine bond to generate the corresponding benzothiazole radical and iodine atom. The benzothiazole radical can then participate in various coupling reactions with radical acceptors or undergo intramolecular cyclization processes.
Studies have demonstrated that the photochemical generation of radicals from 2-iodobenzothiazole derivatives can lead to the formation of isocyanophenylthiyl radicals through rearrangement processes [19]. These reactive intermediates can participate in subsequent radical reactions or undergo cyclization to form heterocyclic products.
Metal-catalyzed radical generation represents another important methodology for functionalizing halogenated benzothiazoles. Copper, iron, and other transition metals can facilitate single-electron transfer processes that generate carbon-centered radicals under mild conditions [18]. These radical intermediates can then participate in cross-coupling reactions, atom transfer processes, or cyclization reactions.
| Radical Generation Method | Conditions | Products | Yield (%) |
|---|---|---|---|
| UV irradiation (254 nm) | Ar atmosphere, 4 K | Isocyanophenylthiyl radical | 75 |
| Cu(I) catalysis | CuI, base, 80°C | Cross-coupled products | 68 |
| HTIB initiation | PhI(OH)OTs, rt | Disulfide products | 82 |
The radical reactions can be conducted under various conditions depending on the desired transformation. Reactions performed under inert atmosphere prevent unwanted oxidation processes, while the addition of radical traps or coupling partners directs the reaction toward specific products [18].
Recent developments in radical chemistry have demonstrated the utility of hypervalent iodine reagents such as hydroxy(tosyloxy)iodobenzene for initiating radical processes in benzothiazole systems [18]. These reagents provide mild and biocompatible conditions for radical generation while offering excellent functional group tolerance.